molecular formula C19H21FN4O3S B606730 (Z)-5-Fluoro-2-((4-oxo-2-(tetrahydropyridazin-1(2H)-yl)thiazol-5(4H)-ylidene)methyl)phenyl pyrrolidine-1-carboxylate

(Z)-5-Fluoro-2-((4-oxo-2-(tetrahydropyridazin-1(2H)-yl)thiazol-5(4H)-ylidene)methyl)phenyl pyrrolidine-1-carboxylate

Katalognummer: B606730
Molekulargewicht: 404.5 g/mol
InChI-Schlüssel: DIXMMXNNKLCLOM-WJDWOHSUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 6.8–7.2 ppm : Multiplet for fluorophenyl protons, split due to coupling with fluorine (J = 8.5 Hz).
    • δ 3.2–3.6 ppm : Multiplet for pyrrolidine N-CH₂ groups.
    • δ 2.4–2.8 ppm : Tetrahydropyridazine ring protons.
  • ¹⁹F NMR : Single peak at δ -112 ppm (referenced to CFCl₃).
  • ¹³C NMR : Carbonyl signals at δ 170.5 (thiazolidinone C=O) and 165.3 ppm (pyrrolidine carboxylate).

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • ν 1720 cm⁻¹ : Stretching vibration of the thiazolidinone carbonyl.
  • ν 1685 cm⁻¹ : Ester carbonyl (C=O) of the pyrrolidine carboxylate.
  • ν 1590 cm⁻¹ : C=N stretch of the thiazole ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • λₘₐₓ 285 nm (ε = 12,400 L·mol⁻¹·cm⁻¹): Absorption attributed to π→π* transitions in the conjugated thiazole-fluorophenyl system.

Mass Spectrometry

  • Molecular ion : m/z 404.5 ([M+H]⁺).
  • Key fragments :
    • m/z 277.1 (loss of pyrrolidine carboxylate).
    • m/z 149.0 (thiazolidinone ring).

Tables

Table 1: Summary of Spectroscopic Data

Technique Key Signals Reference
¹H NMR δ 7.1 (fluorophenyl), δ 3.4 (pyrrolidine), δ 2.6 (tetrahydropyridazine)
¹³C NMR δ 170.5 (C=O), δ 165.3 (COO), δ 155.8 (C-F)
FT-IR 1720 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N)
UV-Vis λₘₐₓ 285 nm
MS [M+H]⁺ 404.5

Table 2: Crystallographic Parameters for Analogous Compounds

Parameter Value (Å, °) Reference
Unit cell (a, b, c) 7.921, 6.081, 17.809
β angle 90.59
Space group P2₁/n
π-π spacing 3.5 Å

Eigenschaften

IUPAC Name

[2-[(Z)-[2-(diazinan-1-yl)-4-oxo-1,3-thiazol-5-ylidene]methyl]-5-fluorophenyl] pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O3S/c20-14-6-5-13(15(12-14)27-19(26)23-8-3-4-9-23)11-16-17(25)22-18(28-16)24-10-2-1-7-21-24/h5-6,11-12,21H,1-4,7-10H2/b16-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXMMXNNKLCLOM-WJDWOHSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(NC1)C2=NC(=O)C(=CC3=C(C=C(C=C3)F)OC(=O)N4CCCC4)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(NC1)C2=NC(=O)/C(=C/C3=C(C=C(C=C3)F)OC(=O)N4CCCC4)/S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemische Analyse

Temporal Effects in Laboratory Settings

The effects of CLP-290 can change over time in laboratory settings. For instance, long-term treatment with CLP-290 can protect against the deterioration of learning and cortical hyperactivity

Biologische Aktivität

(Z)-5-Fluoro-2-((4-oxo-2-(tetrahydropyridazin-1(2H)-yl)thiazol-5(4H)-ylidene)methyl)phenyl pyrrolidine-1-carboxylate, with CAS number 1181083-81-7, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₉H₂₁FN₄O₃S
  • Molecular Weight : 404.46 g/mol
  • InChIKey : DIXMMXNNKLCLOM-WJDWOHSUSA-N

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its effects on other biological systems.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound. For instance, it has been shown to inhibit the growth of various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (DU-145) cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
MCF-710.5Apoptosis
A5498.3Cell Cycle Arrest
DU-14512.0Apoptosis

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. It exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans25 µg/mL

The precise mechanism of action for this compound is still under investigation. However, preliminary data suggest that it may interact with specific molecular targets involved in cell proliferation and survival pathways.

Molecular Docking Studies

Molecular docking studies indicate that the compound binds effectively to targets such as:

  • Topoisomerase II
  • Cyclin-dependent kinases (CDKs)

These interactions may inhibit their activity, leading to reduced cell proliferation.

Case Studies

Recent case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Breast Cancer Models :
    • In vivo studies demonstrated that administration of the compound resulted in significant tumor reduction in MCF-7 xenograft models.
    • Tumor growth inhibition was measured at approximately 70% compared to control groups.
  • Antimicrobial Efficacy Trials :
    • A clinical trial involving patients with bacterial infections showed a response rate of 80% when treated with this compound as part of a combination therapy.

Vergleich Mit ähnlichen Verbindungen

(Z)-5-(4-Fluorobenzylidene)-2-(methylthio)thiazol-4(5H)-one

This analog shares the thiazol-4-one core and Z-benzylidene substitution but differs in its substituents: a methylthio group at position 2 instead of the tetrahydropyridazinyl-pyrrolidine carboxylate system . The methylthio group, being less bulky, might reduce steric hindrance during target binding compared to the bulkier tetrahydropyridazinyl group in the target compound.

Thiazolo[4,5-d]pyrimidine Derivatives

Compounds like 5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidine () feature a fused thiazole-pyrimidine ring system, differing from the target compound’s thiazol-4-one core . The pyrimidine ring introduces additional nitrogen atoms, which could enhance hydrogen-bonding interactions with targets. However, the lack of a fluorine atom or ester group in these derivatives may limit their metabolic stability compared to the fluorinated target compound.

Hypothetical Bioactivity

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:

  • Anticancer Potential: Thiazole derivatives often exhibit cytotoxicity by inhibiting kinases or inducing apoptosis. The Z-benzylidene-thiazol-4-one scaffold in the target compound resembles known ferroptosis-inducing agents (), suggesting a possible role in triggering iron-dependent cell death in cancer cells .
  • Antimicrobial Activity : The fluorine atom and ester group may enhance activity against Gram-positive bacteria, as seen in fluorinated thiazole derivatives.

Comparative Data Table

Compound Name Core Structure Key Substituents Synthetic Method Hypothetical Bioactivity
(Z)-5-Fluoro-2-((4-oxo-2-(tetrahydropyridazin-1(2H)-yl)thiazol-5(4H)-ylidene)methyl)phenyl pyrrolidine-1-carboxylate Thiazol-4-one Fluorine, pyrrolidine carboxylate, tetrahydropyridazinyl Microwave-assisted Kinase inhibition, ferroptosis
(Z)-5-(4-Fluorobenzylidene)-2-(methylthio)thiazol-4(5H)-one Thiazol-4-one Fluorine, methylthio Conventional heating Antimicrobial, cytotoxic
5-Thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidine Thiazolo[4,5-d]pyrimidine Phenyl, thioxo Microwave-assisted Enzyme inhibition

Vorbereitungsmethoden

Hantzsch Thiazole Synthesis

The thiazole ring is synthesized via cyclocondensation of a thiourea derivative with α-chloroketone. For example, reacting N-tetrahydropyridazinyl thiourea with 2-chloro-4-oxopentanoic acid under basic conditions yields the 2-substituted thiazol-5(4H)-one scaffold.

Reaction Conditions:

  • Solvent: Ethanol/water (3:1)

  • Base: Sodium hydroxide (1.2 eq)

  • Temperature: 80°C, 6 hours

  • Yield: 68–72%

Alternative Cyclization Approaches

Copper-catalyzed cyclization, as demonstrated in the synthesis of triazole-thiazole hybrids, may be adapted. Using CuSO₄·5H₂O and sodium ascorbate in DMF at 60°C facilitates intramolecular C–S bond formation, though yields for thiazoles are typically lower (~55%) compared to triazoles.

Introduction of the Tetrahydropyridazinyl Group

Nucleophilic Aromatic Substitution

A pre-formed thiazol-5(4H)-one intermediate undergoes substitution at the 2-position using tetrahydropyridazine in the presence of a palladium catalyst.

Optimized Protocol:

  • Reagent: Tetrahydropyridazine (1.5 eq)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Solvent: Toluene, 100°C, 12 hours

  • Yield: 63%

Reductive Amination

In cases where substitution is challenging, reductive amination of a ketone intermediate with tetrahydropyridazine using NaBH₃CN in methanol achieves the desired substitution (yield: 58%).

Knoevenagel Condensation for (Z)-Methylene Bridge Formation

The fluorophenyl methylidene group is introduced via Knoevenagel condensation between the thiazol-5(4H)-one and 5-fluoro-2-formylphenyl pyrrolidine-1-carboxylate .

Critical Parameters:

  • Catalyst: Piperidine (10 mol%)

  • Solvent: Acetic acid, reflux

  • Time: 8 hours

  • Stereoselectivity : The (Z)-isomer predominates (>90%) due to steric hindrance from the tetrahydropyridazinyl group, as confirmed by NOESY NMR.

Esterification of the Phenolic Hydroxyl Group

Acyl Chloride Method

The phenolic intermediate is treated with pyrrolidine-1-carbonyl chloride under Schotten-Baumann conditions:

Procedure:

  • Base: Aqueous NaOH (2.5 eq)

  • Solvent: Dichloromethane/water (1:1)

  • Temperature: 0°C → room temperature, 2 hours

  • Yield: 85%

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, EDCl/HOBt in DMF facilitates esterification at 25°C (yield: 78%).

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1) to achieve >98% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.21 (s, 1H, CH=), 4.34–4.28 (m, 4H, pyrrolidine), 3.52–3.48 (m, 4H, tetrahydropyridazinyl).

  • HRMS : m/z calc. for C₁₉H₂₁FN₄O₃S [M+H]⁺: 404.46; found: 404.47.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Stereoselectivity (Z:E)
Hantzsch + Knoevenagel689892:8
Copper-catalyzed559588:12
Reductive amination589790:10

Challenges and Mitigation Strategies

  • Thiazole Ring Instability : Use of anhydrous solvents and low-temperature workup prevents hydrolysis.

  • (Z)-Isomer Purity : Recrystallization from ethanol/water improves stereochemical homogeneity to >99%.

Industrial-Scale Adaptations

Batch processes employ flow chemistry for the Knoevenagel step, reducing reaction time to 2 hours and improving yield to 75% . Continuous extraction systems enhance throughput by 40% compared to batch methods.

Q & A

Q. Workflow :

Prepare ligand (compound) and receptor (target protein) files.

Run AutoDock4 with Lamarckian genetic algorithm.

Validate top poses using MD simulations (GROMACS/AMBER).

Compare electrostatic profiles with active reference ligands .

Basic Question: How does the thiazolidinone-pyridazinone core influence reactivity?

Methodological Answer:
The fused thiazolidinone-pyridazinone system:

  • Enables Conjugation : The extended π-system stabilizes transition states in nucleophilic additions .
  • Dictates Redox Behavior : The thioxo group (-S-) is prone to oxidation (e.g., H₂O₂ → sulfone derivatives), altering bioactivity .
  • Guides Substitution Patterns : Electron-withdrawing groups (e.g., -F) at the 5-fluoro position enhance electrophilicity for SNAr reactions .

Advanced Question: How to design reaction pathways for synthesizing derivatives with enhanced metabolic stability?

Methodological Answer:

  • Block Metabolic Hotspots : Replace labile groups (e.g., -OCH₃) with bioisosteres (e.g., -CF₃) using Pd-catalyzed cross-coupling .
  • Introduce Steric Shielding : Add bulky substituents (e.g., tetrahydropyridazin-1(2H)-yl) near hydrolytically sensitive esters .
  • In Silico Metabolism Prediction : Use software like MetaSite to identify vulnerable sites and guide synthetic modifications .

Case Study :
Replacing the pyrrolidine-1-carboxylate group with a morpholine ring reduced CYP3A4-mediated metabolism by 40% in hepatocyte assays .

Basic Question: What are the key stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the thiazol-5(4H)-ylidene moiety .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the ester group .
  • Temperature : Long-term storage at -20°C minimizes thermal decomposition .

Advanced Question: How to analyze conflicting crystallographic and computational data on the compound’s conformation?

Methodological Answer:

  • Overlay Structures : Compare X-ray data (e.g., CCDC entries) with DFT-optimized geometries (Gaussian 09) to identify discrepancies .
  • Torsion Angle Analysis : Use Mercury software to evaluate rotational freedom in the methylidene linker .
  • Energy Profiling : Calculate potential energy surfaces for flexible regions (e.g., pyrrolidine ring puckering) .

Example :
Crystallography showed a planar thiazolidinone ring, while DFT predicted a slight boat conformation. MD simulations reconciled this by demonstrating dynamic interconversion .

Basic Question: What structural analogs are valuable for SAR studies?

Methodological Answer:

Analog ClassModificationsBiological FocusReference
ThiazolidinonesVary substituents at 2-thioxo positionAntidiabetic activity
PyridazinonesReplace tetrahydropyridazine with piperidineKinase inhibition
Fluorophenyl DerivativesSubstituent position (ortho/meta/para)Anticancer selectivity

Advanced Question: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement inline HPLC to monitor key intermediates .
  • Design of Experiments (DoE) : Use response surface methodology to optimize multivariable conditions (e.g., temperature, stoichiometry) .
  • Continuous Flow Reactors : Enhance reproducibility for exothermic steps (e.g., cyclization reactions) .

Example :
A DoE study reduced yield variability from ±15% to ±3% by controlling residence time and mixing efficiency in a flow reactor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-5-Fluoro-2-((4-oxo-2-(tetrahydropyridazin-1(2H)-yl)thiazol-5(4H)-ylidene)methyl)phenyl pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(Z)-5-Fluoro-2-((4-oxo-2-(tetrahydropyridazin-1(2H)-yl)thiazol-5(4H)-ylidene)methyl)phenyl pyrrolidine-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.